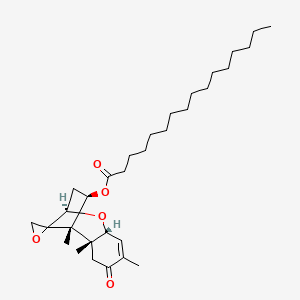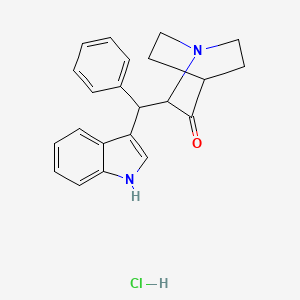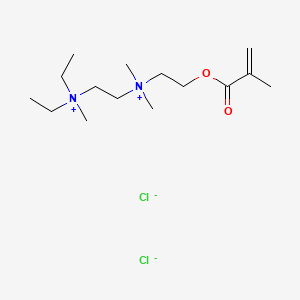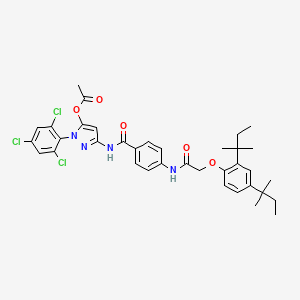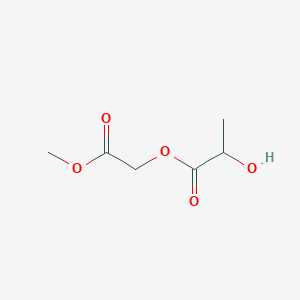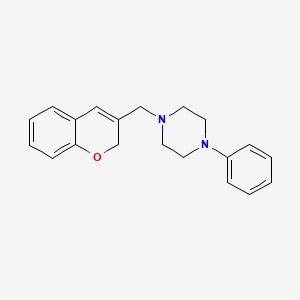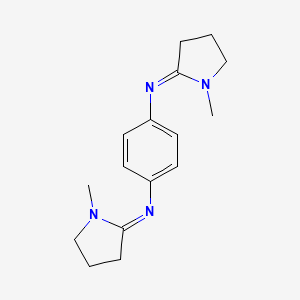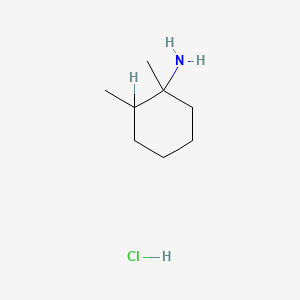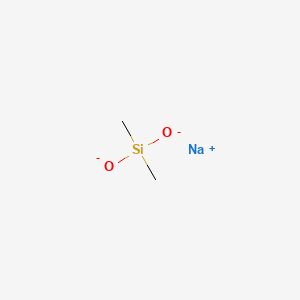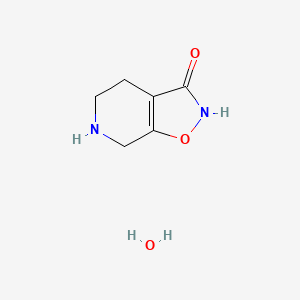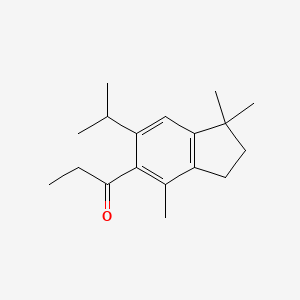
Tripropindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropindan is a chemical compound with the molecular formula C18H26O. It is also known by its IUPAC name, 1-(6-Isopropyl-1,1,4-trimethyl-2,3-dihydro-1H-inden-5-yl)-1-propanone . This compound is notable for its unique structure, which includes an indanone core substituted with isopropyl and methyl groups.
Vorbereitungsmethoden
The synthesis of Tripropindan typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indanone core.
Reaction Conditions: The indanone is subjected to alkylation reactions to introduce the isopropyl and methyl groups.
Industrial Production: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tripropindan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl and methyl groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Tripropindan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Tripropindan involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Tripropindan can be compared with other similar compounds, such as:
Indanone Derivatives: These compounds share the indanone core but differ in their substituents, leading to variations in their chemical and biological properties.
Ketones: Similar to other ketones, this compound undergoes typical ketone reactions but has unique reactivity due to its specific structure.
Eigenschaften
CAS-Nummer |
6682-77-5 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-(1,1,4-trimethyl-6-propan-2-yl-2,3-dihydroinden-5-yl)propan-1-one |
InChI |
InChI=1S/C18H26O/c1-7-16(19)17-12(4)13-8-9-18(5,6)15(13)10-14(17)11(2)3/h10-11H,7-9H2,1-6H3 |
InChI-Schlüssel |
IHSBKMBNDURWAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C2=C(C=C1C(C)C)C(CC2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


